1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(2-CHLOROBENZOYL)THIOUREA
Overview
Description
1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(2-CHLOROBENZOYL)THIOUREA is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(2-CHLOROBENZOYL)THIOUREA typically involves the reaction of substituted 2-amino-benzothiazole with various substituted cycloalkyl carboxylic acids under amide coupling conditions. Common reagents used in this synthesis include 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(2-CHLOROBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzothiazole moiety allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(2-CHLOROBENZOYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(2-CHLOROBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(2-CHLOROBENZOYL)THIOUREA can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-inflammatory agent
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3OS2/c22-15-6-2-1-5-13(15)19(27)26-21(28)24-12-9-10-16(23)14(11-12)20-25-17-7-3-4-8-18(17)29-20/h1-11H,(H2,24,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAACBPWYURDEAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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